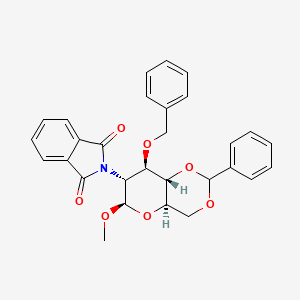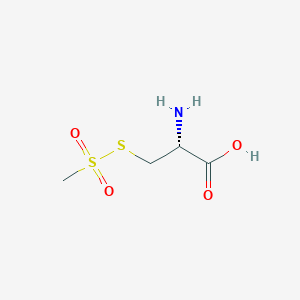
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt (ONPG) is a synthetic substrate used in biochemical research to detect the presence of β-galactosidase enzymes. ONPG is a water-soluble compound that is colorless and odorless. It is widely used in laboratory experiments to study the mechanisms of enzymatic reactions and to measure enzyme activity.
Aplicaciones Científicas De Investigación
Enzyme Substrate for β-Galactosidase
This compound serves as a substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of β-galactosides into monosaccharides. In research, it’s used to study enzyme kinetics and to measure enzyme activity. The product of the reaction is a yellow compound, which can be quantified using spectrophotometry .
Molecular Biology Research
In molecular biology, this compound is utilized in reporter assays to monitor gene expression. The β-galactosidase activity, indicated by a color change, reflects the level of transcription, which is crucial for understanding gene regulation mechanisms .
Diagnostic Applications
Due to its specificity for β-galactosidase, it’s employed in diagnostic tests to detect bacterial contamination. Bacteria that express β-galactosidase will cleave the compound, resulting in a colorimetric change that is easy to detect .
Pharmaceutical Research
Researchers use this compound in drug discovery and development to screen for compounds that can inhibit or enhance β-galactosidase activity. This is particularly relevant for diseases where β-galactosidase plays a role, such as lysosomal storage disorders .
ELISA (Enzyme-Linked Immunosorbent Assay)
It’s a preferred colorimetric substrate in ELISA applications involving β-galactosidase as the reporter enzyme. The enzyme-substrate reaction yields a yellow product with an absorbance maximum at 420nm, which is also very high at 405nm, matching a common plate reader filter set .
Educational Purposes
In educational settings, this compound is used in practical laboratory classes to teach students about enzyme reactions and kinetics. It provides a visual way to understand the concepts as students can observe the color change during the reaction .
Mecanismo De Acción
Target of Action
The primary target of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is staphylococcal β-galactosidase , an enzyme that cleaves the glycosidic bond in phosphorylated β-galactosides .
Mode of Action
The compound acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, leading to a change in its structure .
Biochemical Pathways
The cleavage of the glycosidic bond in the compound by β-galactosidase is part of the broader metabolic pathway involving the breakdown of galactosides . The downstream effects of this pathway include the production of simple sugars that can be further metabolized by the cell .
Result of Action
The enzymatic cleavage of the compound by β-galactosidase results in the production of o-nitrophenol . This product is easily detectable due to its yellow color and can be quantified by colorimetric detection at 420 nm , serving as a measure of β-galactosidase activity .
Action Environment
The action of the compound is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-galactosidase enzyme . The compound’s stability may also be affected by these factors.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves the protection of the hydroxyl group of galactose, followed by the reaction with o-nitrophenyl phosphate and cyclohexylamine. The resulting product is then deprotected to obtain the final compound.", "Starting Materials": [ "Galactose", "o-Nitrophenyl phosphate", "Cyclohexylamine", "Protecting reagent (e.g. TBDMS chloride)", "Deprotecting reagent (e.g. TBAF)" ], "Reaction": [ "Galactose is protected using a suitable protecting reagent to obtain the corresponding protected galactose derivative.", "The protected galactose derivative is then reacted with o-Nitrophenyl phosphate and cyclohexylamine in the presence of a suitable coupling agent (e.g. DCC) to obtain the desired product.", "The protecting group is then removed using a suitable deprotecting reagent (e.g. TBAF) to obtain the final product, o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt." ] } | |
Número CAS |
25405-62-3 |
Nombre del producto |
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt, |
Fórmula molecular |
C₁₂H₁₆NO₁₁P·C₆H₁₃N |
Peso molecular |
480.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)










